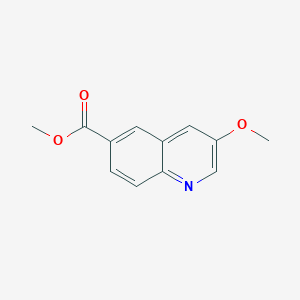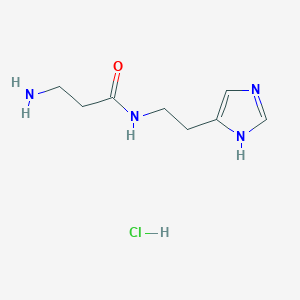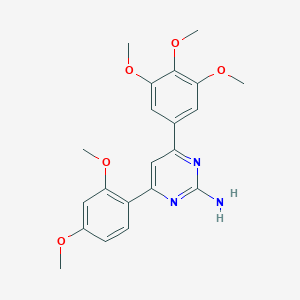
1-Chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 1805112-84-8 . It has a molecular weight of 212.57 and is in liquid form . The compound is also known by its IUPAC name, which is the same as the given name .
Molecular Structure Analysis
The InChI code for “1-Chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene” is1S/C8H5ClF4/c1-4-5(8(11,12)13)2-3-6(9)7(4)10/h2-3H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a clear colorless liquid with an aromatic odor . It has a density of 1.4±0.1 g/cm³ . The boiling point is 148.4±35.0 °C at 760 mmHg . The vapor pressure is 5.4±0.3 mmHg at 25°C . The flash point is 48.7±19.4 °C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediate
This compound is used as an intermediate in organic synthesis . It plays a crucial role in the production of various other chemical compounds, contributing to the diversity and complexity of organic chemistry.
Solvent
It can also be used as a solvent . Solvents are substances that dissolve a solute (a chemically different liquid, solid or gas), resulting in a solution. They are used to control the concentration of various substances in chemical reactions.
Catalyst in Chemical Processes
This compound can be used as a catalyst in chemical processes . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction (activation energy), but are not consumed in the reaction themselves.
Synthesis of Trifluoromethylpyridines
Trifluoromethylpyridines (TFMP) and its derivatives are synthesized using this compound . TFMP is a key structural motif in active agrochemical and pharmaceutical ingredients .
Agrochemical Applications
The major use of TFMP derivatives, synthesized from this compound, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Functional Materials
The development of organic compounds containing fluorine, such as this compound, has led to many recent advances in the functional materials field . The unique physicochemical properties of the fluorine atom contribute to the biological activities and physical properties of these compounds .
Future Applications
Given the unique characteristics of this compound and its derivatives, it is expected that many novel applications will be discovered in the future . This opens up exciting possibilities for new research and development in various scientific fields.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c1-4-5(8(11,12)13)2-3-6(9)7(4)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMYMWZNOPIRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 2-{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6321890.png)
![tert-Butyl 2-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6321891.png)
![tert-Butyl 2-{[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6321901.png)

![tert-Butyl 3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321915.png)
![tert-Butyl 3-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321916.png)
![tert-Butyl 3-{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6321922.png)
![tert-Butyl 3-{[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6321935.png)

![tert-Butyl 2{[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6321942.png)
![tert-Butyl 4-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine -1-carboxylate](/img/structure/B6321970.png)